![molecular formula C15H10Br2 B172297 9,10-Dibromo-2-methylanthracene CAS No. 177839-45-1](/img/structure/B172297.png)
9,10-Dibromo-2-methylanthracene
Overview
Description
9,10-Dibromo-2-methylanthracene is an organic chemical compound with the molecular formula C15H10Br2 . It is an anthracene derivative with two bromine atoms substituted on its central ring .
Synthesis Analysis
This compound can be synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent .Molecular Structure Analysis
The molecular weight of this compound is 350.05 g/mol . Its InChI isInChI=1S/C15H10Br2/c1-9-6-7-12-13 (8-9)15 (17)11-5-3-2-4-10 (11)14 (12)16/h2-8H,1H3
. Chemical Reactions Analysis
This compound is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 141.0 to 145.0 °C . It has a molecular weight of 350.05 g/mol .Scientific Research Applications
Redoximetric Titrations
9,10-Dibromoanthracene has been used in redoximetric titrations with manganese(III) acetate in glacial acetic acid. This process is valuable for understanding the redox properties of anthracene derivatives (Gündüz, Kılıç, & Öztaş, 1989).
Halogenation Studies
Studies on the halogenation of anthracenes, including 9,10-dibromoanthracene, have contributed to the understanding of the reactivity and mechanisms of halogenation in different anthracene derivatives (Duan et al., 2000).
Fungal Metabolism
Research on the metabolism of 9,10-dimethylanthracene by fungi like Cunninghamella elegans offers insights into the biodegradation and environmental impact of such compounds (Cerniglia et al., 1990).
Photocatalytic Oxygenation
9,10-Dimethylanthracene has been studied for its role in photocatalytic oxygenation reactions. This research is significant for understanding photocatalytic processes and potential applications in organic synthesis (Kotani, Ohkubo, & Fukuzumi, 2004).
Organic Synthesis
The compound has also been used in organic synthesis, for instance, in the preparation of 9,10-dihydro-9,10-propanoanthracenes (Martin, Hoffmann, & Karama, 1992).
Conformational Studies
Conformational analysis of derivatives like 9,10-dimethylanthracene contributes to the understanding of molecular structures and dynamics, which is crucial in the development of new materials and drugs (Curtin, Carlson, & Mccarty, 1964).
Spectroscopic Studies
The absorption and fluorescence spectra of 9,10-dibromoanthracene have been studied, providing valuable information for the development of fluorescent materials and sensors (Chandross & Ferguson, 1966).
Mechanism of Action
Target of Action
Anthracene derivatives, including 9,10-dibromo-2-methylanthracene, are known to have interesting photophysical, photochemical, and biological properties . They are often used in the development of organic materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. Anthracene derivatives are known for their photophysical properties . When exposed to light, these compounds can absorb photons and transition from a ground state to an excited state. This property makes them useful in applications like OLEDs .
Biochemical Pathways
Anthracene derivatives are known to interact with various biochemical pathways due to their photophysical properties .
Pharmacokinetics
It’s known that the compound is a solid at 20°c and has a melting point between 141.0 to 145.0 °C . These properties may affect its bioavailability.
Result of Action
Due to its photophysical properties, it may cause changes in cellular processes when exposed to light .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature. Its photophysical properties mean that its activity can be modulated by light exposure . Additionally, its solid state and specific melting point suggest that temperature could also influence its stability and efficacy .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
properties
IUPAC Name |
9,10-dibromo-2-methylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDNWMMKRSTYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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